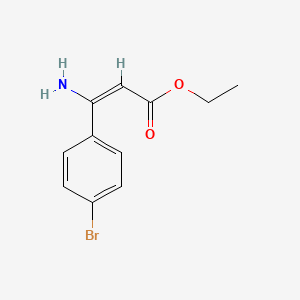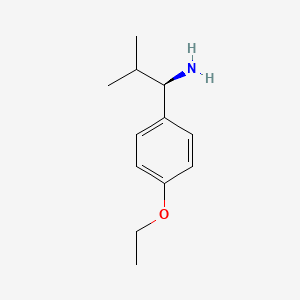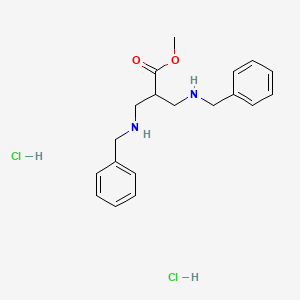
Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzylamino groups and a propanoate ester, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with methyl acrylate under controlled conditions to form the intermediate product. This intermediate is then further reacted with benzylamine in the presence of a suitable catalyst to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the benzylamino groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce primary or secondary amines.
Applications De Recherche Scientifique
Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved in its mechanism of action are often studied using techniques such as molecular docking and biochemical assays to understand its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(benzylamino)propanoate hydrochloride
- Methyl 3-[benzyl(ethyl)amino]propanoate
Uniqueness
Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride is unique due to its specific structure, which includes two benzylamino groups and a propanoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H26Cl2N2O2 |
|---|---|
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
methyl 3-(benzylamino)-2-[(benzylamino)methyl]propanoate;dihydrochloride |
InChI |
InChI=1S/C19H24N2O2.2ClH/c1-23-19(22)18(14-20-12-16-8-4-2-5-9-16)15-21-13-17-10-6-3-7-11-17;;/h2-11,18,20-21H,12-15H2,1H3;2*1H |
Clé InChI |
IXYSHVRYRUOPSI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CNCC1=CC=CC=C1)CNCC2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


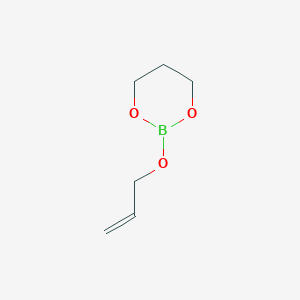
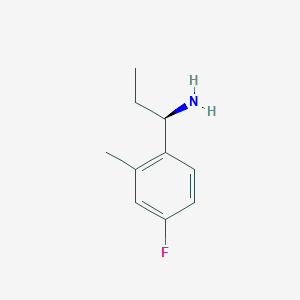


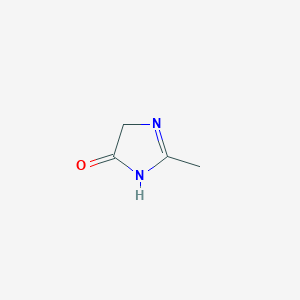
![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)
